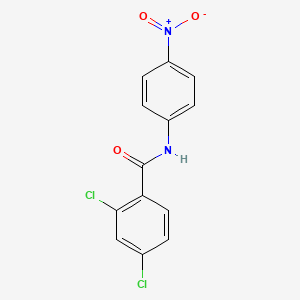

2,4-dichloro-N-(4-nitrophenyl)benzamide

Description

The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 367. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHVBKWFNNVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324024 | |

| Record name | 2,4-dichloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-43-6 | |

| Record name | 2,4-Dichloro-N-(4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Risk Characterization:this Final Step Integrates the Information from the Previous Three Steps to Estimate the Likelihood and Magnitude of Adverse Environmental Effects.acs.orgthis is Often Done by Comparing the Predicted Environmental Concentration Pec with the Predicted No Effect Concentration Pnec . the Pec is an Estimate of the Concentration of the Substance in the Environment, While the Pnec is Derived from the Toxicity Data and Represents the Concentration Below Which Adverse Effects Are Unlikely to Occur. the Ratio of Pec to Pnec Determines the Level of Risk.

A conceptual framework for the environmental risk assessment of 2,4-dichloro-N-(4-nitrophenyl)benzamide is presented below:

| ERA Step | Key Questions and Activities |

| Hazard Identification | - What are the physicochemical properties of the compound? - What are the potential adverse effects on aquatic and terrestrial organisms based on its chemical structure and data from similar compounds? acs.org |

| Dose-Response Assessment | - What are the toxicological endpoints (e.g., NOEC, LC50) for relevant environmental species? - What is the relationship between the concentration of the compound and the observed effects? acs.org |

| Exposure Assessment | - What are the likely sources and pathways of environmental release? - What are the predicted concentrations in water, soil, and air (PEC)? - Does the compound persist, bioaccumulate, or undergo transformation in the environment? acs.orgoup.com |

| Risk Characterization | - What is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC)? - Is the risk acceptable, or are risk management measures required? acs.org |

The industrial economy has introduced a vast number of "novel entities" or chemicals not naturally found, with estimates ranging from 40,000 to 350,000 in commercial use. theguardian.com The environmental and human health impacts of this widespread contamination are not always well understood, highlighting the critical importance of robust environmental risk assessments for all new chemical compounds. theguardian.com

Molecular Interactions and Structure Activity Relationship Sar Studies of 2,4 Dichloro N 4 Nitrophenyl Benzamide Derivatives

Computational Docking Studies for Protein-Ligand Interactions

Computational methods, such as molecular docking and molecular dynamics, serve as powerful tools to predict and analyze the binding of small molecules like benzamide (B126) derivatives to their protein targets. These in silico approaches offer a molecular-level view of the interactions that drive biological activity.

Molecular Docking with Biochemical Targets (e.g., enzymes, receptors)

Molecular docking simulations have been extensively used to predict the binding affinity and orientation of benzamide derivatives within the active sites of various enzymes. For instance, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were docked against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. tandfonline.comnih.gov The results showed favorable binding energies, with dock scores ranging from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. tandfonline.comnih.gov Similarly, another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives reported binding energies between -8.0 and -9.7 kcal/mol for α-glucosidase and -7.9 to -9.8 kcal/mol for α-amylase. nih.gov

Beyond hydrolases, docking studies have explored the potential of benzamide derivatives as inhibitors of other enzymes. Anilide derivatives have been identified as potent inhibitors of monoamine oxidases (MAO) A and B, with computational analyses confirming that these molecules have high surface complementarity to the active sites of both MAO isoforms. nih.govtandfonline.com In another study, a 2,4-dichloro-benzamide derivative containing a 1,3,4-thiadiazole (B1197879) moiety was shown to form a strong complex with dihydrofolate reductase (DHFR), with a calculated binding energy (ΔG) of -9.0 kcal/mol, surpassing that of known reference compounds. mdpi.com Furthermore, docking of benzamide derivatives into the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated antimalarial target, has been performed to identify potential inhibitors. scialert.net

| Derivative Series | Target Enzyme | Docking Score Range (kcal/mol) | Reference |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | α-Glucosidase | -8.0 to -10.2 | tandfonline.com, nih.gov |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | α-Amylase | -8.3 to -11.1 | tandfonline.com, nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |

| 2,4-dichloro-N-(...)-1,3,4-thiadiazol(...)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |

| Benzamide derivative (CID 867491) | PfDHODH | -4.82 | scialert.net |

Identification of Key Binding Site Residues and Interaction Types (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking)

Docking simulations reveal the specific molecular interactions that anchor the ligand in the protein's binding pocket. For 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the inhibitory action against α-glucosidase and α-amylase is attributed to a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.govresearchgate.net For example, in the active site of α-glucosidase, the highly active compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) showed charge-charge interactions between the nitrogen of its 2-CH3-5-NO2 substituted ring and the residue Asp:349, while the nitrogen of the 2-Cl-4-NO2 moiety interacted with Glu:276. nih.gov This same compound also displayed a pi-anion interaction with Glu:276. nih.gov Hydrophobic interactions, including pi-pi stacked, pi-alkyl, and T-shaped pi-pi interactions with residues like Tyr:344, His:348, Phe:298, Phe:177, and Phe:158, were also identified as crucial for the activity of certain derivatives. researchgate.net

Similarly, a 2,4-dichloro-benzamide derivative targeting dihydrofolate reductase (DHFR) was stabilized in the active site by three intermolecular hydrogen bonds. mdpi.com Two of these bonds involved the thiadiazole ring of the ligand and the amino acid residues Asp 21 and Ser 59, while a third hydrogen bond formed between a secondary amino group and Tyr 22. mdpi.com

Ligand-Protein Complex Stability Analysis through Molecular Dynamics

To validate the stability of docking poses and understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are employed. MD simulations on complexes of the most active N-(alkyl/aryl)-benzamide derivatives with α-glucosidase and α-amylase have been performed. tandfonline.comnih.govnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested that the most potent compounds remained stable within the binding sites of the target enzymes. tandfonline.comnih.govnih.govresearchgate.net This stability is a key indicator of a viable binding mode and reinforces the predictions made by molecular docking. scite.ai A low RMSD value for a complex indicates its stability and consistency within the dynamic environment of the simulation. scite.ai

In Vitro Biochemical Inhibition Studies (focus on enzyme inhibition mechanisms)

In vitro assays are essential for confirming the biological activity predicted by computational models and for quantifying the inhibitory potency of the compounds. Studies on 2,4-dichloro-N-(4-nitrophenyl)benzamide derivatives have primarily focused on their ability to inhibit various enzymes.

Inhibition of Hydrolases (e.g., α-glucosidase, α-amylase) by Benzamide Derivatives

Derivatives of benzamide have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes that play a critical role in carbohydrate digestion and blood glucose regulation. nih.govfrontiersin.org Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.govfrontiersin.org

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were evaluated for their in vitro antidiabetic potential. nih.gov The most potent inhibitors identified were N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide and N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, which exhibited IC₅₀ values of 10.13 µM against α-glucosidase and 1.52 µM against α-amylase, respectively. tandfonline.comnih.gov

In a related study, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested. nih.gov Compound 5o , which featured a 2-methyl-5-nitro substituent on the phenyl ring, was found to be the most active against both enzymes, with an IC₅₀ of 0.90 ± 0.31 μM against α-amylase, which is approximately six times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 5.60 ± 0.30 μM). nih.gov Kinetic studies of other inhibitors, such as the synthetic compound FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] tandfonline.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide), have shown a non-competitive mode of inhibition against both α-glucosidase and α-amylase, indicating that the inhibitor binds to an allosteric site rather than the active site. dovepress.com

| Compound/Series | Target Enzyme | IC₅₀ (µM) | Notes | Reference |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 | Most potent α-glucosidase inhibitor in its series | tandfonline.com, nih.gov |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | 1.52 | Most potent α-amylase inhibitor in its series | tandfonline.com, nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Amylase | 0.90 ± 0.31 | ~6 times more potent than acarbose (IC₅₀ = 5.60 ± 0.30 µM) | nih.gov |

| Acarbose (Reference) | α-Amylase | 5.60 ± 0.30 | Standard drug for comparison | nih.gov |

| Compound FA2 | α-Glucosidase | 18.82 ± 0.89 | More potent than acarbose (IC₅₀ = 58.8 ± 2.69 µM) | dovepress.com |

| Compound FA2 | α-Amylase | 5.17 ± 0.28 | Showed non-competitive inhibition | dovepress.com |

Exploration of Other Enzyme Inhibitory Mechanisms (e.g., MAO, acetylcholinesterase, farnesyl transferase, acetyl-CoA carboxylase)

The structural motif of benzamide is versatile and has been incorporated into inhibitors for a range of other enzymes.

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression. nih.govgoogle.com A study of small aromatic amide derivatives identified N-(2,4-dinitrophenyl)benzamide as having a preference for inhibiting MAO-A, with an IC₅₀ value of 126 nM. nih.govtandfonline.com The study highlighted that ligands with two aryl moieties connected by a short spacer are potent MAO inhibitors. nih.govtandfonline.com

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov While direct inhibition data for this compound is limited, related salicylanilide (B1680751) N,N-disubstituted (thio)carbamates have been investigated as AChE inhibitors. mdpi.com These compounds showed weak to moderate inhibition, with O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate being the most effective in its series with an IC₅₀ of 38.98 µM. mdpi.com

Farnesyl Transferase (FTase): Farnesyltransferase inhibitors have been explored for various therapeutic applications, including as antimalarial agents. nih.gov A study on non-thiol FTase inhibitors developed benzophenone-based compounds, including N-(4-aminoacylamino-3-benzoylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, which showed high inhibitory activity against the enzyme. nih.gov

The broad inhibitory profile of benzamide-containing molecules underscores their potential as scaffolds for developing targeted enzyme inhibitors for various diseases.

Structural Determinants of Molecular Activity

Influence of Halogenation on Binding Affinity and Selectivity

The presence and positioning of halogen atoms on the benzamide scaffold are critical determinants of molecular activity. Halogens can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, can play a crucial role in the stabilization of ligand-receptor complexes, thereby enhancing binding strength and specificity. researchgate.net

In the case of the this compound scaffold, the two chlorine atoms on the benzoyl ring are key features. Research on analogous structures highlights the importance of this di-chloro substitution pattern. For instance, studies on related benzenesulfonamide (B165840) analogs targeting PPARγ revealed that substituting the 2,4-dichloro pattern with other halogens (like bromine and fluorine) or other ring systems (such as naphthalene (B1677914) or thiophene) led to a wide range of activities. nih.gov This demonstrates that the specific nature and position of the halogen substituents are finely tuned for optimal target interaction. nih.gov

The general trend observed in many compound series is that halogenation can enhance biological potential. For example, in a study of thiosemicarbazide (B42300) derivatives, fluorine-substituted compounds generally exhibited greater binding affinities than their chlorine counterparts, which was attributed to an increased capacity for forming various stabilizing interactions within the binding site of the target protein. mdpi.com While not directly studying this compound, these findings underscore the principle that the type of halogen and its location are not interchangeable and have a profound impact on binding. The electron-deficient region on halogen atoms allows them to interact favorably with electron-rich pockets in biological macromolecules, contributing to both strong binding and selectivity. researchgate.net

Table 1: Illustrative Impact of Halogen Substitution on Antibacterial Activity in Thiosemicarbazide Analogs. Note: This data is from a different compound class but illustrates the principle of halogen influence.

| Compound Series | Substituent | Relative Activity Increase (vs. Series B) | Reference |

|---|---|---|---|

| A | ortho-Fluoro | Up to 5-fold | mdpi.com |

| A | meta-Fluoro | 2-fold | mdpi.com |

| A | para-Fluoro | 2-fold | mdpi.com |

| A | Trifluoromethylphenyl | 4 to 8-fold | mdpi.com |

Role of Nitro Group in Molecular Recognition

The nitro group (–NO₂) is a pivotal functional group in medicinal chemistry, exerting a strong influence on the molecule's electronic properties and interaction capabilities. svedbergopen.com In this compound, the para-nitro group on the N-phenyl ring is a key pharmacophoric feature. Due to its potent electron-withdrawing nature, the nitro group can polarize the aromatic ring, creating local electron-deficient regions that can engage in specific interactions with biological targets like proteins and enzymes. taylorandfrancis.comnih.gov

The recognition properties of the nitro group are often a function of its ability to act as a hydrogen bond acceptor. rsc.org Studies where nitro groups were systematically replaced by chlorine atoms to probe binding mechanisms revealed that the nitro moiety frequently participates in forming hydrogen bonds within the active site of a protein. nih.gov This ability to form specific, directional interactions contributes significantly to the binding affinity and orientation of the ligand in the receptor pocket.

Furthermore, the nitro group's electronic effects can modulate the entire molecule's polarity and capacity to interact with nucleophilic sites in protein structures. nih.gov In some biological contexts, the nitro group is not just a structural anchor but can be metabolically activated through reduction. This process can yield reactive intermediates that may be integral to the compound's mechanism of action. svedbergopen.comnih.gov Therefore, the nitro group can be considered both a structural element for molecular recognition and a potential reactive center. nih.gov

Impact of Substituent Position and Electronic Nature on Activity

The specific placement of substituents and their electronic character (electron-donating vs. electron-withdrawing) are fundamental to the activity of benzamide derivatives. The antiaromaticity and charge delocalization of a ring system can be significantly altered simply by changing the position of substituents. nih.gov

Research into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share features with the title compound, provides direct insight into these effects. nih.govresearchgate.net In these studies, evaluating inhibitory activity against α-glucosidase and α-amylase, a compound bearing both an electron-donating methyl group (–CH₃) and an electron-withdrawing nitro group (–NO₂) on the terminal phenyl ring was found to be the most potent inhibitor. nih.govresearchgate.net This suggests that a balanced or uniform electron flow created by the presence of both types of substituents can be highly favorable for inhibitory activity. nih.govresearchgate.net

The position of these groups is equally critical. For instance, comparing isomers often reveals significant differences in biological activity, reinforcing that a specific spatial arrangement of functional groups is required for optimal interaction with a biological target. mdpi.com The combination of the electron-donating and electron-withdrawing groups on the phenyl ring was shown to strongly favor the inhibitory activity against the target enzymes. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Substituted Benzamide Derivatives Against α-Glucosidase and α-Amylase. This data highlights the impact of combined electronic effects on activity.

| Compound | Substituent (R) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | 0.90 ± 0.31 | nih.govresearchgate.net |

| 5m | 2-Cl-5-NO₂ | 15.20 ± 0.65 | 1.52 ± 0.84 | researchgate.net |

| 5p | 2-CH₃-4-NO₂ | 13.15 ± 0.25 | 2.10 ± 0.52 | researchgate.net |

| Acarbose (Standard) | N/A | 42.25 ± 1.12 | 5.60 ± 0.30 | researchgate.net |

Exploration of Specific Molecular Targets and Biochemical Pathways Modulated by Benzamide Scaffolds

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives based on this core have been shown to interact with a wide array of biological targets, modulating various biochemical pathways. This versatility has led to their investigation for numerous therapeutic applications.

Key molecular targets and pathways modulated by benzamide derivatives include:

Enzymes in Neurodegenerative Disease: Certain benzamide derivatives have been designed and synthesized as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Inhibition of these enzymes is a key strategy to combat the progression of the disease.

Bacterial Cell Division Proteins: The filamenting temperature-sensitive protein Z (FtsZ) is an essential protein in the bacterial cell division process and a promising target for new antibiotics. nih.gov The benzamide scaffold has been successfully utilized as a starting point to develop potent inhibitors of FtsZ, disrupting bacterial replication. nih.govresearchgate.net

DNA Repair Enzymes in Cancer: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA damage repair. nih.gov Inhibiting PARP-1 is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other repair pathways. Novel benzamide derivatives have been developed as potent PARP-1 inhibitors, inducing apoptosis in cancer cells. nih.gov

Carbohydrate-Hydrolyzing Enzymes in Diabetes: Benzamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase. nih.govtandfonline.com These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia in patients with diabetes mellitus.

The ability of the benzamide core structure to be readily functionalized allows chemists to orient substituents in three-dimensional space to achieve specific and high-affinity interactions with the binding sites of these diverse proteins.

Environmental Research Perspectives on Benzamide Compounds General Principles Applied to 2,4 Dichloro N 4 Nitrophenyl Benzamide

Methodologies for Assessing Environmental Fate in Chemical Research

The environmental fate of a chemical is determined by its inherent properties and its interactions with environmental compartments such as soil, water, and air. Standardized methodologies are employed to assess these characteristics.

Environmental persistence is a measure of the time a chemical remains in a particular environment before it is broken down. It is commonly expressed as a half-life (t½), which is the time required for 50% of the applied substance to be degraded. The assessment of persistence involves laboratory and field studies under controlled conditions that simulate different environmental matrices.

The persistence of a compound is not a single value but varies depending on environmental conditions such as temperature, pH, microbial activity, and sunlight exposure. For instance, the persistence of pharmaceutical compounds in aquatic environments can vary significantly, with reported half-lives ranging from days to years. nih.govnih.gov Fluoxetine, for example, was found to have a half-life of 6 to 10 days in surface waters due to microbial activity. nih.gov In contrast, other compounds like carbamazepine (B1668303) show a high degree of persistence in aquatic systems. nih.gov The persistence of a compound like 2,4-dichloro-N-(4-nitrophenyl)benzamide would be influenced by its benzamide (B126) structure, which can be resistant to degradation, and its chlorinated and nitro-substituted aromatic rings.

Table 1: Illustrative Environmental Half-Lives of Related Compounds This table presents data for compounds structurally related to benzamides to illustrate the range of environmental persistence. Specific data for this compound is not available.

| Compound | Environment | Half-Life (t½) | Reference |

|---|---|---|---|

| Fluoxetine | Surface Water | 6 - 10 days | nih.gov |

| Carbendazim | Soil | Degradation of 77% in 48 hours by Bacillus velezensis | nih.gov |

| Sulfonamides | Aquatic (pH 7) | > 1 year (hydrolytically stable) | researchgate.net |

The mobility of a chemical describes its potential to move between different environmental compartments, such as from soil into groundwater or surface water. acs.org This is a crucial factor in determining the potential for widespread environmental distribution. Mobility is primarily governed by two key properties: water solubility and adsorption to soil particles.

Adsorption is quantified by the soil sorption coefficient (Kd), which is often normalized to the organic carbon content of the soil (Koc). A high Koc value indicates strong binding to soil organic matter, leading to low mobility. Conversely, a low Koc value suggests the compound will remain in the soil water and be more mobile. acs.org The mobility of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) is influenced by soil pH and organic matter content. researchgate.net For ionizable compounds, pH is critical; anionic forms, for instance, are generally more mobile due to electrostatic repulsion from negatively charged soil surfaces. nih.govresearchgate.net

For this compound, the presence of two chlorinated phenyl rings and a nitro group suggests a relatively low water solubility and a tendency to adsorb to soil organic matter, which would limit its mobility. researchgate.net However, its precise mobility would depend on factors like soil composition and pH.

Table 2: Soil Sorption Coefficients (Koc) for Structurally Related Herbicides This table provides Koc values for other chlorinated herbicides to contextualize the potential mobility of a dichlorinated benzamide compound.

| Compound | Log Koc | Mobility Potential | Reference |

|---|---|---|---|

| 2,4-D | 1.04 - 3.26 | High to Moderate | researchgate.net |

| German Agency (UBA) vPvM Criteria | < 3.0 | Mobile | acs.org |

Degradation Pathways in Environmental Systems

Chemicals in the environment are broken down through biotic processes, mediated by microorganisms, and abiotic processes, which are purely chemical reactions like photolysis and hydrolysis. nih.govnih.gov

Microorganisms, particularly bacteria and fungi, are key drivers of the degradation of organic compounds in the environment. frontiersin.org For benzamide derivatives, a common initial step in microbial degradation is the enzymatic hydrolysis of the amide bond (C-N bond) by amidase enzymes. This cleavage would break this compound into two smaller molecules: 2,4-dichlorobenzoic acid and 4-nitroaniline (B120555).

Numerous bacterial strains have been identified that can degrade related structures. For example, various species of Rhodococcus and Bacillus are known to efficiently degrade the benzimidazole (B57391) fungicide carbendazim, which also contains an amide-like linkage. nih.govfrontiersin.org Strains of Burkholderia, Pseudomonas, and Klebsiella have demonstrated the ability to degrade complex aromatic compounds, including those containing nitro groups. mdpi.com These microorganisms can utilize the compounds as a source of carbon and nitrogen, breaking them down into simpler, less complex substances. nih.gov The efficiency of this degradation is dependent on environmental conditions such as pH, temperature, and the availability of other nutrients. frontiersin.org

Abiotic degradation involves the breakdown of chemical compounds without the involvement of living organisms. The two primary mechanisms are photolysis and hydrolysis. nih.gov

Photolysis is the degradation of a molecule caused by the absorption of light energy, particularly ultraviolet (UV) radiation from the sun. nih.gov The presence of a nitro group, as in this compound, can make a molecule more susceptible to photodegradation. Studies on related nitroaromatic compounds have shown that they can be degraded upon exposure to sunlight. nih.gov However, the rate and significance of photolysis can be affected by factors such as water depth, turbidity, and the presence of other substances that can absorb light. researchgate.net

Hydrolysis is the chemical reaction of a compound with water, resulting in its cleavage. researchgate.net The amide bond in benzamides can undergo hydrolysis, particularly under strong acidic or basic conditions. rsc.org However, under typical environmental pH conditions (around 4 to 9), many amides are hydrolytically stable, exhibiting long half-lives. researchgate.net Therefore, while hydrolysis of this compound is a possible degradation pathway, it is likely to be a slow process in most natural aquatic environments.

The identification of degradation products is essential for understanding the complete environmental fate of a compound. Based on the primary degradation pathways for benzamide derivatives, the initial breakdown of this compound would likely involve the cleavage of the amide bond.

This central cleavage would result in the formation of two primary metabolites:

2,4-dichlorobenzoic acid

4-nitroaniline

These initial products can undergo further degradation. For example, 2,4-dichlorobenzoic acid can be further broken down by microorganisms through the removal of chlorine atoms and the opening of the aromatic ring. Similarly, 4-nitroaniline can be microbially transformed, often involving the reduction of the nitro group to an amino group, forming 1,4-diaminobenzene, which is then further metabolized.

Table 3: Predicted Major Degradation Products of this compound This table lists the likely initial degradation products based on known chemical and microbial pathways for related compounds.

| Parent Compound | Degradation Pathway | Predicted Primary Products |

|---|

Advanced Analytical Techniques for Environmental Monitoring of Benzamide Compounds (e.g., GC-MS, HPLC-UV)

The effective monitoring of benzamide compounds like this compound in various environmental matrices such as water, soil, and air is crucial for understanding their fate and transport. nih.gov Advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are instrumental in this endeavor. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For a compound such as this compound, the process would involve an initial extraction from the environmental sample, for instance, using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and pre-concentrate the analyte. nih.gov The extracted sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. google.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification. researchgate.net While predicted GC-MS spectra for general benzamide are available and can serve as a guide, specific analysis of this compound would require the development of a validated method. hmdb.ca

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. nih.gov For this compound, a reverse-phase HPLC method would likely be employed, where the mobile phase is more polar than the stationary phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. nih.gov The presence of chromophores in the structure of this compound, specifically the aromatic rings and the nitro group, allows for its detection using a UV detector. epa.govnih.gov The wavelength for detection would be optimized to achieve maximum sensitivity and selectivity. nih.gov Method validation, including parameters like linearity, precision, and accuracy, would be essential to ensure reliable quantification. researchgate.net

The following table provides a conceptual comparison of these techniques for the analysis of this compound:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Principle | Separation based on volatility and polarity, with detection by mass fragmentation pattern. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. |

| Applicability | Suitable for volatile and semi-volatile compounds. Derivatization may be needed for some benzamides. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. |

| Sample Preparation | Often requires extraction and sometimes derivatization. google.com | Typically involves extraction and filtration. nih.gov |

| Selectivity | High, due to both chromatographic separation and mass spectral identification. nih.gov | Good, but can be susceptible to interferences from compounds with similar retention times and UV spectra. researchgate.net |

| Sensitivity | Generally high, capable of detecting trace levels. | Sensitivity depends on the compound's UV absorptivity. Can be very sensitive for compounds with strong chromophores. nih.gov |

Conceptual Framework for Environmental Risk Assessment of Novel Chemical Entities

The environmental risk assessment (ERA) of a novel chemical entity like this compound is a systematic process designed to evaluate the potential for adverse effects on the environment. setac.org This process is essential for regulatory decision-making and for ensuring the protection of ecosystems. acs.org The ERA framework generally consists of four main steps: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. acs.org

Future Research Directions and Broad Applications in Chemical Science

Design and Synthesis of Advanced Benzamide (B126) Architectures

The synthesis of advanced benzamide architectures is a cornerstone of medicinal chemistry and materials science. The general synthesis of N-substituted benzamides often involves the reaction of a substituted benzoic acid with an appropriate amine. chemicalbook.comnanobioletters.com For instance, the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide can be achieved by reacting 2-chlorobenzoic acid with 4-nitroaniline (B120555) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. chemicalbook.com A similar approach involves the use of thionyl chloride to convert the benzoic acid to its more reactive acid chloride derivative, which then reacts with the amine. nanobioletters.comnih.gov

Future research in this area could focus on developing more efficient and environmentally friendly synthetic routes. This includes the exploration of one-pot syntheses and catalytic methods that minimize waste and improve yields. google.com For example, the use of microwave-assisted synthesis has been shown to accelerate the reaction between 4-nitrobenzoyl chloride and amines. researchgate.net

The structural framework of 2,4-dichloro-N-(4-nitrophenyl)benzamide offers numerous possibilities for modification to create a diverse library of advanced benzamide derivatives. Key areas for structural diversification include:

Modification of the Dichlorinated Ring: The positions and nature of the halogen substituents can be altered to fine-tune the electronic and steric properties of the molecule. Introducing fluorine, for example, has been shown to suppress disorder in benzamide crystals and can influence biological activity. acs.orgsigmaaldrich.com

Variation of the Nitrophenyl Moiety: The nitro group can be replaced with other electron-withdrawing or electron-donating groups to modulate the compound's properties. doaj.org The position of the substituent on the phenyl ring can also be varied to explore structure-activity relationships. nih.gov

Amide Bond Modification: The amide linkage itself can be replaced with bioisosteres such as ureas, sulfonamides, or triazoles to explore different geometric and electronic features, which can be crucial for biological activity. researchgate.net

A variety of N-substituted benzamide derivatives have been synthesized and studied for their potential applications, showcasing the versatility of this chemical class. researchgate.netmdpi.com

Table 1: Examples of Synthesized Benzamide Derivatives and their Methodologies

| Compound Name | Starting Materials | Reaction Conditions | Reference |

| 2-Chloro-N-(4-nitrophenyl)benzamide | 2-Chlorobenzoic acid, 4-Nitroaniline | EDCI, DMAP, Dichloromethane | chemicalbook.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Triethylamine, Dichloromethane | nih.gov |

| 4-hydroxy-N-(4-nitrophenyl)benzamide | 4-hydroxybenzoyl chloride, 4-nitroaniline | Anhydrous CH2Cl2 | nanobioletters.com |

| 2,4-Dichloro-N-o-tolylbenzamide | 2,4-Dichlorobenzoyl chloride, 2-methylaniline | Chloroform, reflux | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of this compound and its Analogs as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. bohrium.com The benzamide scaffold is a common feature in many biologically active molecules, making its derivatives, including this compound, attractive candidates for the development of novel chemical probes. nih.gov

The design of a chemical probe often involves incorporating a reporter group, such as a fluorophore, onto a core scaffold that provides affinity and selectivity for a specific biological target. nih.gov For instance, a tetramethylrhodamine (B1193902) (TAMRA)-phenyl azide (B81097) probe has been used to detect intracellular acrolein. nih.gov Future research could focus on synthesizing analogs of this compound that are appended with fluorescent tags or biotin (B1667282) labels to enable visualization and isolation of their cellular binding partners.

The biological activity of benzamide derivatives is often linked to their ability to interact with specific enzymes or receptors. tubitak.gov.tr For example, certain benzamide analogs have been investigated as inhibitors of histone deacetylases (HDACs) and as modulators of serotonin (B10506) and dopamine (B1211576) receptors. tubitak.gov.tr The dichlorophenyl and nitrophenyl moieties of this compound can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.

The development of analogs of this compound as chemical probes could involve:

Systematic Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of related compounds, researchers can identify the key structural features required for potent and selective interaction with a biological target.

Target Identification: Once a biologically active analog is identified, proteomic and genomic approaches can be used to determine its molecular target(s) within the cell. mdpi.com

Mechanism of Action Studies: Elucidating how a chemical probe modulates the function of its target can provide valuable insights into fundamental biological pathways.

Application in Materials Science (e.g., non-linear optics, electron transport materials)

The presence of electron-donating (amine linkage) and electron-withdrawing (dichloro and nitro groups) moieties within the same molecule can lead to significant intramolecular charge transfer, a key requirement for second-order non-linear optical (NLO) activity. The extensive π-conjugated system also contributes to its potential as an NLO material.

In the context of electron transport materials, which are crucial for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), n-type organic semiconductors are needed to facilitate the transport of electrons. Naphthalenediimide (NDI) derivatives are one class of materials being explored for this purpose. researchgate.net The electron-deficient nature of the aromatic rings in this compound, due to the presence of chlorine and nitro substituents, suggests that it could potentially function as an n-type material. Research has been conducted on benzoimidazolium-derived dopants for organic electron-transport materials. eurjchem.com

Future research in this domain should focus on:

Synthesis and Characterization of Thin Films: Fabricating thin films of this compound and its analogs to study their optical and electronic properties.

NLO Property Measurement: Quantifying the second-order and third-order NLO coefficients of these materials using techniques such as the Kurtz-Perry powder method and Z-scan.

Evaluation as Electron Transport Layers: Incorporating these materials into organic electronic device architectures to assess their performance as electron transport layers.

Advancements in Computational Methodologies for Benzamide Structure-Property Predictions

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and guiding the design of new compounds. nih.gov Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and vibrational frequencies of molecules, including benzamide derivatives. nih.gov

For this compound, computational studies can provide insights into:

Molecular Geometry: Predicting the most stable conformation of the molecule and the dihedral angles between the aromatic rings.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic absorption properties.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the compound.

Reactivity Descriptors: Using conceptual DFT to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity to predict the molecule's reactivity.

Advancements in computational methodologies, such as the development of more accurate density functionals and the use of machine learning algorithms, will enhance the predictive power of these studies. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of benzamide derivatives with their biological activities or material properties. nih.gov

Table 2: Predicted Computational Data for Benzamide Derivatives

| Compound | Computational Method | Predicted Property | Reference |

| Benzamide Derivatives | DFT (B3LYP/3-21G) | Molecular Stability | nih.gov |

| Chiral Benzimidazoles | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO Gap, Chemical Reactivity | |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT | Electronic States, Molecular Properties | |

| 2-nitro-N-(4-nitrophenyl)benzamide | DFT (B3LYP/6-31G(d,p)) | Optimized Molecular Structure | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Role of this compound in Fundamental Chemical Reactivity Studies

The study of the reactivity of this compound can provide valuable insights into fundamental chemical principles. The amide functional group is a versatile moiety that can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution. nih.gov

The presence of electron-withdrawing chloro and nitro substituents on the aromatic rings of this compound is expected to influence its reactivity in several ways:

Acidity of the Amide N-H: The electron-withdrawing groups will increase the acidity of the amide proton, making it more susceptible to deprotonation.

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon will be more electrophilic, enhancing its reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution: The dichlorinated ring may be susceptible to nucleophilic aromatic substitution reactions under certain conditions, allowing for further functionalization of the molecule.

Future research in this area could involve detailed kinetic and mechanistic studies of the reactions of this compound. For example, investigating the hydrolysis of this compound under acidic and basic conditions can provide quantitative data on the electronic effects of the substituents. Furthermore, exploring its reactivity with a range of nucleophiles can lead to the discovery of new synthetic transformations and the development of novel chemical entities. The study of intermolecular interactions, such as hydrogen bonding, in the solid state can also provide insights into its crystal packing and physical properties. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.